2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy backbone linked to a phenyl ring substituted with a methanesulfonylpyridazine moiety. Acetamide derivatives are widely studied for their roles as agrochemicals, pharmaceuticals, and enzyme modulators due to their tunable electronic and steric properties . The dichlorophenoxy group is common in herbicides (e.g., 2,4-D), while the methanesulfonylpyridazine substituent may confer enhanced solubility and target specificity compared to simpler analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-29(26,27)19-8-6-16(23-24-19)12-3-2-4-14(9-12)22-18(25)11-28-17-7-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHFJUFEYCBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Coupling with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline: The intermediate 2,4-dichlorophenoxyacetic acid is then coupled with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.
Interfering with cellular pathways: Disrupting key signaling pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*logP values estimated or reported from experimental/computational data.
†Calculated based on structural formula.
‡Predicted based on methanesulfonyl group’s polarity.
Key Findings from Comparative Analysis
Substituent Effects on logP and Solubility: The target compound’s methanesulfonylpyridazine group introduces polarity, likely reducing logP compared to non-sulfonylated analogs (e.g., compound 533: logP 3.1 vs. target ~2.5–3.0). This may enhance aqueous solubility, critical for systemic bioavailability in agrochemical applications . In contrast, alachlor and 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide (logP 4.5) exhibit higher hydrophobicity, favoring membrane permeability .
Biological Activity Trends: Pyridazine and pyridine substituents (e.g., compound 533, compound 602) correlate with auxin-like activity in plants, suggesting the target compound may interact with auxin receptors or transporters .
Crystallographic and Conformational Insights :
- Dihedral angles between aromatic rings in N-substituted acetamides (e.g., 80.7° in ’s dichlorophenyl analog) influence molecular stacking and binding affinity. The target’s pyridazine ring may adopt a distinct conformation, altering interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
